BenchChemオンラインストアへようこそ!

4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one

COX-2 Inhibition Medicinal Chemistry Synthetic Intermediate

This 4-bromo isomer offers exclusive synthetic utility for SAR-driven drug discovery. The regiochemistry governs cross-coupling outcomes, while the N-cyclopropylmethyl group enhances target engagement. Procure for fragment elaboration in COX-2, Btk, and PDE4 programs. Immediate availability eliminates isomer validation delays.

Molecular Formula C8H9BrN2O
Molecular Weight 229.077
CAS No. 1934474-98-2
Cat. No. B2739857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one
CAS1934474-98-2
Molecular FormulaC8H9BrN2O
Molecular Weight229.077
Structural Identifiers
SMILESC1CC1CN2C(=O)C(=CC=N2)Br
InChIInChI=1S/C8H9BrN2O/c9-7-3-4-10-11(8(7)12)5-6-1-2-6/h3-4,6H,1-2,5H2
InChIKeyMNRKJXORHCVOHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one (CAS 1934474-98-2) – Procurement-Ready Pyridazinone Building Block


4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one is a synthetic heterocyclic compound within the pyridazin-3(2H)-one family, characterized by a bromine substituent at the 4-position and a cyclopropylmethyl group at the N2-position . This substituted pyridazinone core serves as a versatile scaffold for medicinal chemistry and agrochemical research, with documented synthetic utility in the preparation of cyclooxygenase-2 (COX-2) inhibitors [1]. The compound is commercially available from multiple vendors at high purity (≥95%) [2], making it immediately accessible for structure-activity relationship (SAR) studies and lead optimization campaigns.

Why 4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one Cannot Be Replaced by Positional Isomers or Close Analogs


Generic substitution fails because the specific placement of the bromo substituent at the 4-position—rather than the 5- or 6-position—dictates both the regioselectivity of downstream synthetic transformations and the resultant biological activity profile [1]. In pyridazinone-based COX-2 inhibitor programs, the 4-bromo derivative serves as a critical intermediate for further functionalization via cross-coupling reactions; positional isomers (e.g., 5-bromo or 6-bromo analogs) would yield structurally distinct products with divergent pharmacological properties [1]. Furthermore, the cyclopropylmethyl group at N2 confers distinct steric and electronic properties compared to other N-substituents, directly influencing target binding and metabolic stability. Replacing this compound with an unsubstituted or differently substituted pyridazinone would require complete revalidation of synthetic routes and biological assays, incurring significant time and resource costs.

Quantitative Differentiation Evidence for 4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one


Regiochemical Identity Drives Synthetic Utility in COX-2 Inhibitor Programs

The 4-bromo substitution pattern is essential for the synthesis of pyridazinone-based COX-2 inhibitors [1]. The compound serves as a key alkylation intermediate in the preparation of L-818571 and related selective COX-2 inhibitors, where the 4-bromo group enables subsequent functionalization via cross-coupling methodologies [1]. In contrast, the 5-bromo and 6-bromo positional isomers (CAS 1936387-82-4 and 1935299-64-1, respectively) would direct synthetic pathways toward structurally distinct end-products, lacking the precise regiochemistry required for the intended biological target engagement [2].

COX-2 Inhibition Medicinal Chemistry Synthetic Intermediate

High Assay Purity Verified Across Multiple Commercial Sources

Independent vendor specifications confirm that 4-bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one is reliably supplied at high purity levels: 98% from Leyan and 95% from CalpacLab [1]. This consistency across suppliers reduces batch-to-batch variability and ensures reproducible synthetic outcomes. While specific purity data for the 5-bromo isomer (CAS 1936387-82-4) is also reported at 95% from some vendors , the critical differentiation lies in the combination of high purity AND correct regiochemistry; both must be satisfied to avoid costly re-purification and re-characterization steps.

Quality Control Procurement Reproducibility

Validated Synthetic Route for Downstream COX-2 Inhibitor Development

The compound is explicitly utilized in a patented synthetic pathway for pyridazinone-based COX-2 inhibitors [1]. The route involves cyclization of hydroxyfuranone with hydrazine followed by alkylation with cyclopropylmethyl bromide in the presence of NaOH to yield the target intermediate [1]. This established protocol provides a reliable starting point for medicinal chemists, whereas analogs lacking the 4-bromo substitution would require de novo synthetic route development. Class-level data indicates that certain pyridazinone derivatives achieve potent COX-2 inhibition with IC50 values as low as 0.77 μM [2], underscoring the therapeutic relevance of this scaffold.

COX-2 Pharmacology Drug Discovery Synthetic Methodology

Optimal Research and Industrial Use Cases for 4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one


Medicinal Chemistry: COX-2 Inhibitor Lead Optimization

Utilize 4-bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one as a key intermediate for synthesizing selective cyclooxygenase-2 (COX-2) inhibitors [1]. The compound's 4-bromo handle enables late-stage diversification via Suzuki-Miyaura or other cross-coupling reactions, allowing systematic exploration of substituent effects on potency and selectivity [1]. This approach directly aligns with published pyridazinone COX-2 inhibitor programs that have demonstrated IC50 values in the sub-micromolar range [2].

Agrochemical Discovery: Protoporphyrinogen Oxidase (PPO) Inhibitor Scaffold

Employ the pyridazinone core as a starting point for designing novel PPO-inhibiting herbicides . Recent studies have identified pyridazinone-containing derivatives as promising leads with excellent herbicidal activity and crop safety profiles . The 4-bromo substituent provides a convenient synthetic handle for installing biaryl or other lipophilic groups known to enhance PPO inhibition .

Kinase Inhibitor Fragment-Based Drug Discovery

Incorporate 4-bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one into fragment libraries targeting kinases such as Bruton's Tyrosine Kinase (Btk) [3]. Pyridazinone derivatives are established Btk inhibitors with applications in inflammation and oncology [3]. The cyclopropylmethyl group may contribute to favorable binding interactions within the kinase ATP-binding pocket, while the bromo group allows for fragment growing or linking strategies [3].

Phosphodiesterase 4 (PDE4) Inhibitor Development

Leverage the pyridazinone scaffold for designing PDE4 inhibitors relevant to respiratory and inflammatory diseases [4]. Patented pyridazin-3(2H)-one derivatives have demonstrated potent and selective PDE4 inhibition [4]. The 4-bromo substitution pattern can be further elaborated to optimize potency and pharmacokinetic properties [4].

Quote Request

Request a Quote for 4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.